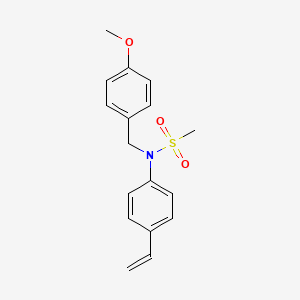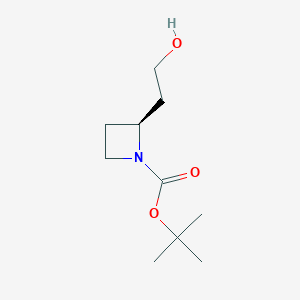
(S)-tert-Butyl 2-(2-hydroxyethyl)azetidine-1-carboxylate
Vue d'ensemble
Description
“(S)-tert-Butyl 2-(2-hydroxyethyl)azetidine-1-carboxylate” is a chemical compound with the molecular formula C6H11NO3. It is used in pharmaceutical testing .
Synthesis Analysis
This compound can be obtained from tert-butyl (S)-2-(hydroxymethyl)azetidine-1-carboxylate (S)-17 (900 mg, 4.81 mmol), according to Method C, as an oil in 48% yield after silica gel flash column chromatography (gradient from n-heptane to n-heptane/THF 1:1). R f (2:1 n-heptane/THF) = 0.29 .Molecular Structure Analysis
The molecular structure of this compound is based on the azetidine core, which is a four-membered heterocyclic ring containing three carbon atoms and one nitrogen atom. The azetidine ring is substituted at the 2-position with a hydroxyethyl group and at the 1-position with a carboxylate group .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” such as melting point, boiling point, and density are not specified in the available resources .Applications De Recherche Scientifique
Amino Acid-Azetidine Chimeras
- Azetidine-2-carboxylic acid (Aze) analogs with various heteroatomic side chains have been synthesized. These include modifications like nor-leucine-Aze chimera and 1-Fmoc-3-hydroxypropyl-Aze. These chimeras are used to study the influence of conformation on peptide activity (Sajjadi & Lubell, 2008).
Synthesis of Azetidine Derivatives
- Tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate and related compounds have been synthesized. These compounds offer an entry point to novel compounds complementing piperidine ring systems (Meyers et al., 2009).
Silylmethyl-Substituted Azetidine
- Silylmethyl-substituted aziridine and azetidine react with nitriles and carbonyl substrates to form imidazoline, oxazolidine, and tetrahydropyrimidine products. These reactions demonstrate the versatility of azetidine derivatives in chemical transformations (Yadav & Sriramurthy, 2005).
Applications in Biological and Medicinal Chemistry
Azetidine in Plant Biology
- Azetidine-2-carboxylic acid (L-Aze) in garden beets (Beta vulgaris) has been studied for its role in protein misincorporation, potentially impacting human health (Rubenstein et al., 2006).
Synthesis of Azetidine Derivatives for Biomedical Use
- Protected 3-haloazetidines have been synthesized on a gram-scale for use in medicinal chemistry, demonstrating the utility of azetidine derivatives in drug development (Ji et al., 2018).
Miscellaneous Applications
Synthesis of Novel Azetidine Analogs
- The synthesis of 2-carboxy-4-methylazetidine, a novel isomeric analog of dl-proline, indicates the potential of azetidine derivatives in creating new molecular structures (Soriano et al., 1980).
Investigating Azetidine for Cancer Therapy
- The structural analysis of novel azetidine derivatives, such as 1-bromoacetyl-3,3-dinitroazetidine, suggests potential applications in cancer therapy (Deschamps et al., 2013).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Future research may focus on further elucidating the structural determinants of this compound for GAT3 inhibition, and to optimize and inform further ligand development . The novel ligands can serve as valuable tools to validate the proposed GAT3-mediated effect of (S)-isoserine such as in functional recovery after stroke and thus help corroborate the relevance of targeting GAT3 and tonic inhibition in relevant brain pathologies .
Propriétés
IUPAC Name |
tert-butyl (2S)-2-(2-hydroxyethyl)azetidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO3/c1-10(2,3)14-9(13)11-6-4-8(11)5-7-12/h8,12H,4-7H2,1-3H3/t8-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOQJCNOHZAGBFN-QMMMGPOBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC1CCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@H]1CCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![O-[(2,3-dichlorophenyl)methyl]hydroxylamine](/img/structure/B3117851.png)

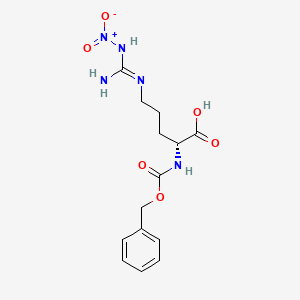
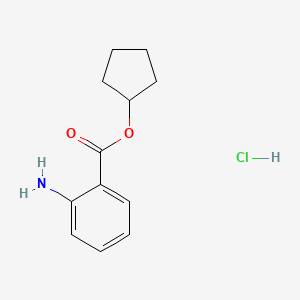
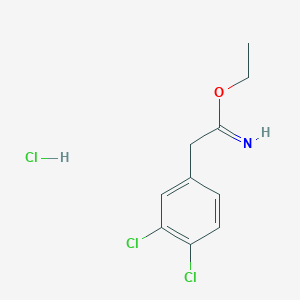

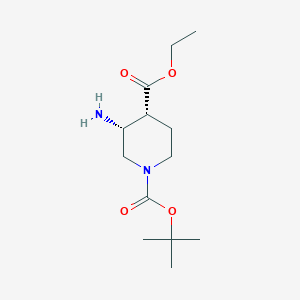
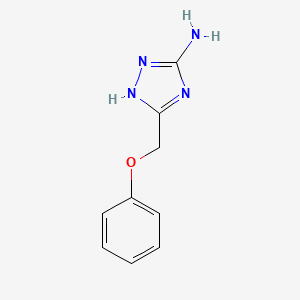


![Methyl 2-[(tert-butyldimethylsilyl)oxy]-3-methylbutanoate](/img/structure/B3117911.png)
